[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate
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Overview
Description
[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypropan-2-ylamino group, an oxoethyl group, and a chlorophenylsulfanylpropanoate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 1-Methoxypropan-2-ylamine: This intermediate can be synthesized by reacting 1-methoxypropan-2-ol with ammonia under specific conditions.
Formation of 2-Oxoethyl Chloride: This intermediate is prepared by reacting ethyl acetate with thionyl chloride.
Synthesis of 3-(4-Chlorophenyl)sulfanylpropanoic Acid: This compound is synthesized by reacting 4-chlorothiophenol with acrylonitrile, followed by hydrolysis.
Final Coupling Reaction: The final step involves coupling the intermediates under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines, thiols; reactions often carried out in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Researchers may investigate its effects on cellular processes and its potential as a drug candidate for treating specific diseases.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings. Its chemical properties can be leveraged to enhance the performance and durability of industrial products.
Mechanism of Action
The mechanism of action of [2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate involves its interaction with specific molecular targets. The compound’s methoxypropan-2-ylamino group may interact with enzymes or receptors, modulating their activity. The oxoethyl group can participate in redox reactions, influencing cellular processes. The chlorophenylsulfanylpropanoate moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-bromophenyl)sulfanylpropanoate: Similar structure with a bromophenyl group instead of a chlorophenyl group.
[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-fluorophenyl)sulfanylpropanoate: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-methylphenyl)sulfanylpropanoate: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of [2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
[2-(1-methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-11(9-20-2)17-14(18)10-21-15(19)7-8-22-13-5-3-12(16)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFEKSVXFMQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)COC(=O)CCSC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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